molecular formula C22H32N4O B11373709 N-[2-(azepan-1-ylmethyl)-1-methyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(azepan-1-ylmethyl)-1-methyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B11373709
M. Wt: 368.5 g/mol
InChI Key: VUJFVAQSDDPAHG-UHFFFAOYSA-N
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Description

N-{2-[(AZEPAN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE: is a complex organic compound that features a benzodiazole ring, a cyclohexane carboxamide group, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(AZEPAN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Moiety: This step often involves nucleophilic substitution reactions where the azepane group is introduced to the benzodiazole ring.

    Attachment of the Cyclohexane Carboxamide Group: This can be done through amide bond formation reactions, often using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the azepane moiety.

    Reduction: Reduced forms of the benzodiazole ring.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: Due to its complex structure, the compound can serve as a lead compound in the development of new pharmaceuticals.

Industry:

    Specialty Chemicals: It can be used in the production of specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(AZEPAN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can interact with active sites of enzymes, while the azepane moiety can enhance binding affinity. The cyclohexane carboxamide group can contribute to the overall stability of the compound in biological systems.

Comparison with Similar Compounds

    N-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE: Lacks the methyl group on the benzodiazole ring.

    N-{2-[(PIPERIDIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE: Contains a piperidine moiety instead of an azepane moiety.

Uniqueness: The presence of the azepane moiety and the specific substitution pattern on the benzodiazole ring make N-{2-[(AZEPAN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H32N4O

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(azepan-1-ylmethyl)-1-methylbenzimidazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H32N4O/c1-25-20-12-11-18(23-22(27)17-9-5-4-6-10-17)15-19(20)24-21(25)16-26-13-7-2-3-8-14-26/h11-12,15,17H,2-10,13-14,16H2,1H3,(H,23,27)

InChI Key

VUJFVAQSDDPAHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCCC4

Origin of Product

United States

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